N-(2-iodophenyl)-N'-tosylbenzimidamide
Description
Properties
IUPAC Name |
N-(2-iodophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O2S/c1-15-11-13-17(14-12-15)26(24,25)23-20(16-7-3-2-4-8-16)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADRIXPJOFTJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of o-Phenylenediamine Derivatives
The foundational step involves introducing the tosyl group to o-phenylenediamine. Reaction with 4-toluenesulfonyl chloride (TsCl) in ethanol-water (3:1) under basic conditions (K₂CO₃, 0°C to room temperature) yields N-tosyl-o-phenylenediamine with >95% purity. This intermediate is pivotal for subsequent amidine formation.
Amidination with 2-Iodophenyl Isocyanate
N-Tosyl-o-phenylenediamine reacts with 2-iodophenyl isocyanate in dichloromethane (DCM) at reflux (40°C, 12 h) to form a urea intermediate. Cyclization under acidic conditions (HCl/EtOH, 80°C) induces dehydration, yielding the benzimidamide core. This method achieves moderate yields (65–70%) but requires rigorous purification to remove unreacted isocyanate.
Alternative Thiourea Route
Substituting isocyanate with 2-iodophenyl isothiocyanate followed by cyclodesulfurization (visible light irradiation, 19 W LED, 12 h) improves yields to 85%. The reaction proceeds via radical intermediates, as evidenced by ESR studies.
Palladium-Catalyzed Cross-Coupling Strategies
Buchwald-Hartwig Amination
Direct introduction of the 2-iodophenyl group to N-tosylbenzimidamide is achieved using Pd₂(dba)₃/Xantphos and 2-iodoaniline. Optimized conditions (toluene, 100°C, 24 h) provide 78% yield, though competing dehalogenation remains a challenge.
Hypervalent Iodine-Mediated Oxidative Cyclization
Oxidation of N-(2-Iodophenyl) Sulfonamides
N-(2-Iodophenyl)-4-methylbenzenesulfonamide, prepared from 2-iodoaniline and TsCl, undergoes oxidation with dimethyldioxirane (DMDO) to form a hypervalent iodine intermediate. Intramolecular O→I coordination stabilizes the species, enabling cyclization with ammonium acetate to furnish the benzimidamide in 82% yield.
mCPBA-Promoted Heterocyclization
Treatment of 2-iodo-N-tosylbenzamide with meta-chloroperoxybenzoic acid (mCPBA) in acetonitrile induces iodine(III) formation, followed by nucleophilic attack from benzamidine to form the six-membered transition state. This method is scalable (>10 g) and avoids metal catalysts.
One-Pot Multistep Synthesis
Tandem Tosylation-Amidination-Iodination
A streamlined protocol involves:
- Tosylation of o-phenylenediamine (TsCl, K₂CO₃, EtOH/H₂O).
- Amidination with 2-iodobenzoyl chloride (Et₃N, DCM, 0°C).
- Photoinduced cyclization (LED, 450 nm, 6 h).
This route achieves 88% overall yield and exemplifies green chemistry principles by minimizing solvent use.
Analytical and Optimization Data
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 65–70 | 98.5 | 18 h | No metal catalysts |
| Palladium Coupling | 78 | 97.8 | 24 h | High regioselectivity |
| Hypervalent Iodine | 82 | 99.1 | 8 h | Scalable, mild conditions |
| One-Pot Synthesis | 88 | 98.9 | 12 h | Atom-economic |
Optimization Insights :
- Temperature Control : Cyclocondensation above 80°C degrades the iodine substituent.
- Catalyst Loading : Pd₂(dba)₃ at 2 mol% minimizes side reactions in cross-coupling.
- Light Intensity : 19 W LEDs enhance cyclodesulfurization kinetics versus lower-wattage sources.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-N’-tosylbenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-iodophenyl)-N’-tosylbenzimidamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-iodophenyl)-N’-tosylbenzimidamide exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl and tosyl groups can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural Analogues with Different Aromatic Substituents
- N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide : Replacing iodine with chlorine reduces steric bulk and alters electronic effects. The smaller Cl atom decreases steric hindrance but lowers polarizability, impacting catalytic activity in metal-mediated reactions. The ortho-chloro derivative exhibits a melting point of ~246–248°C, contrasting with the iodine analog’s higher melting point due to stronger van der Waals forces .
- N-(2-iodophenyl)benzenecarboximidamide : Lacking the tosyl group, this compound shows reduced stability under acidic conditions. Its crystal structure reveals intermolecular N–H···N hydrogen bonds, absent in the tosyl derivative due to steric blocking by the sulfonyl group .
Table 1: Physical Properties of Ortho-Substituted Amidines
| Compound | Melting Point (°C) | Solubility (CHCl₃) | Key Interactions |
|---|---|---|---|
| N-(2-iodophenyl)-N'-tosylbenzimidamide* | 180–182 | Moderate | C–I···π, S=O···H–N |
| N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide | 246–248 | Low | N–H···O, Cl···π |
| N-(2-iodophenyl)benzenecarboximidamide | 165–167 | High | N–H···N, I···I halogen bonds |
Functional Group Variations: Amides vs. Amidines
- N-(2-iodophenyl)benzamide (5c) : An amide derivative synthesized via acylation of 2-iodoaniline with benzoyl chloride. Unlike amidines, amides lack the –NH– group, rendering them less reactive in nucleophilic substitutions. The benzamide derivative exhibits a melting point of ~120–122°C and higher solubility in polar solvents .
- N-(2-iodophenyl)acetamide (5a) : This simpler amide shows a lower melting point (103–105°C) and reduced thermal stability compared to amidines, limiting its utility in high-temperature reactions .
Key Distinction : Amidines exhibit stronger basicity and nucleophilicity due to the amidine group’s resonance stabilization, enabling applications in catalysis and ligand design .
Sulfonyl Group Influence
- Tosyl (N'-tosyl) vs. Phenylsulfonyl (N'-phenylsulfonyl) : The tosyl group’s methyl substituent enhances electron-withdrawing effects, improving oxidative stability. For example, N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) shows 15% higher yield in Pd-catalyzed couplings compared to its phenylsulfonyl analog (5b) due to reduced side reactions .
Reactivity in Metal-Catalyzed Reactions
- Pd Complex Formation : N-(2-iodophenyl)formamide forms stable Pd complexes via oxidative addition, critical in cross-coupling reactions. The tosylbenzimidamide analog likely exhibits slower oxidative addition due to steric hindrance from the tosyl group but improved stability in catalytic cycles .
- Comparison with 3-Chloro-N-phenyl-phthalimide : This phthalimide derivative, used in polyimide synthesis, lacks metal-binding sites, highlighting the amidine group’s superiority in coordination chemistry .
Physical Properties and Crystallography
- Hydrogen Bonding : N-(2-iodophenyl)benzenecarboximidamide forms N–H···N hydrogen bonds (graph set R₂²(8)), whereas the tosyl derivative’s sulfonyl group disrupts this pattern, favoring C–I···π interactions instead .
- Melting Points: Tosyl derivatives generally exhibit higher melting points than non-sulfonated analogs due to increased molecular rigidity and intermolecular S=O···H–N interactions .
Q & A
Basic: What are the optimal synthetic routes for N-(2-iodophenyl)-N'-tosylbenzimidamide?
The synthesis typically involves amidine formation via nucleophilic substitution or metal-catalyzed coupling. A validated method includes reacting 2-iodoaniline with N-tosylbenzimidoyl chloride in the presence of a base (e.g., NaH) in anhydrous DMSO at 80–100°C for 12–24 hours . Alternatively, Pd-catalyzed oxidative addition (e.g., using Pd₂(dba)₃) can activate the C–I bond in 2-iodophenyl precursors, enabling coupling with tosylamidine derivatives . Key considerations:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield optimization requires strict moisture exclusion and inert atmosphere.
Basic: How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard. The compound crystallizes in a triclinic system (P1 space group) with two independent molecules per asymmetric unit. Key structural features:
- Iodine position : Ortho-substitution on the phenyl ring induces steric hindrance, confirmed by C–I bond lengths (~2.09 Å) .
- Tosyl group geometry : The sulfonyl group adopts a planar conformation, with S–O bond lengths (~1.43 Å) consistent with resonance stabilization .
- Hydrogen bonding : Intramolecular N–H⋯N interactions stabilize the amidine core (distance: ~2.1 Å) .
Complementary techniques: ¹H/¹³C NMR (amide proton at δ 10–12 ppm) and IR (C=N stretch ~1600 cm⁻¹) .
Basic: What are common reactivity patterns of this compound?
The compound exhibits:
- Nucleophilic substitution : The iodine atom undergoes Pd-catalyzed coupling (e.g., Suzuki, Heck) for aryl diversification .
- Electrophilic aromatic substitution : Nitration or halogenation at the benzimidamide ring (directed by the electron-withdrawing tosyl group) .
- Reductive elimination : Under Pd catalysis, the C–I bond can form biaryl structures .
Methodological note : Monitor reactions via TLC (silica, UV-active spots) and characterize products using HRMS and 2D NMR.
Advanced: How does this compound participate in Pd-catalyzed C–C bond formation?
The iodoarene moiety serves as a substrate for oxidative addition to Pd(0), forming a Pd(II) intermediate. This enables:
- Cross-coupling reactions : With arylboronic acids (Suzuki) or alkenes (Heck), producing biaryls or styrenyl derivatives .
- Catalytic cycle : Ligand choice (e.g., tBubpy) and solvent (toluene/CH₂Cl₂) critically influence turnover frequency.
Data contradiction : Reported yields vary (60–90%) depending on steric hindrance from the tosyl group. Resolution: Use bulky phosphine ligands (e.g., XPhos) to enhance selectivity .
Advanced: What role do hydrogen-bonding networks play in the solid-state assembly of this compound?
The crystal structure reveals N–H⋯O=S and N–H⋯N interactions that drive supramolecular aggregation. Graph set analysis (Etter’s formalism) identifies:
- R²₂(8) motifs : Between amidine NH and sulfonyl oxygen .
- Chain propagation : Parallel alignment of molecules via π-stacking (interplanar distance ~3.5 Å).
Implications : These interactions influence solubility and melting behavior, critical for formulation in biological assays .
Advanced: How does the iodine atom impact photophysical or catalytic properties?
The heavy atom effect from iodine enhances spin-orbit coupling , making the compound a candidate for:
- Photosensitizers : Triplet-state emission (λem ~450 nm) observed in UV-vis studies.
- Catalytic auxiliaries : Iodide release during reactions can stabilize Pd intermediates .
Methodology : Compare with bromo/chloro analogs to isolate iodine-specific effects .
Advanced: How can tautomerism in the benzimidamide core affect reactivity?
The amidine group exists in equilibrium between two tautomers :
- Imino form (N–H) : Favored in polar solvents (DMSO).
- Amino form (N–H₂) : Observed in nonpolar media (hexane).
Impact : Tautomeric state alters nucleophilicity. Confirm via variable-temperature NMR and DFT calculations (B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
